![molecular formula C15H24N4O2 B3016428 N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034434-93-8](/img/structure/B3016428.png)
N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
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Description
The compound N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a nitrogenous organic molecule that is likely to possess a complex structure involving a pyrrolidine ring, a tert-butyl group, and a dimethylpyrimidinyl moiety. While the specific compound is not directly studied in the provided papers, similar compounds with tert-butyl groups and pyrrolidine rings have been synthesized and characterized, suggesting that the compound may share some physical, chemical, and structural properties with these analogs.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of various substituents. For instance, the synthesis of a similar compound, (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, was achieved through a nitrile anion cyclization strategy, which included a catalytic asymmetric reduction, amine displacement, and conjugate addition of a hindered secondary amine to acrylonitrile . This method resulted in high yields and excellent enantiomeric excess, indicating that a similar approach could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl and pyrrolidine components has been studied using spectroscopic methods and density functional theory (DFT) calculations. For example, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed by X-ray diffraction and compared with DFT calculations, showing good agreement between experimental and theoretical data . This suggests that the molecular structure of N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide could also be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of such compounds often involves interactions with various biological targets, as indicated by the anti-proliferative activity of a related compound on A375 cells and the study of its binding mode with PI3Kγ . The presence of the pyrrolidine ring and other functional groups may influence the compound's reactivity and its potential as a biological active agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various analyses. The vibrational frequencies, hyperpolarizability, and NBO analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide provided insights into the stability and charge distribution within the molecule . Similarly, the HOMO and LUMO analysis indicated the presence of extended π-electron delocalization, which is responsible for the nonlinearity of the molecule . These studies suggest that N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide may also exhibit interesting electronic properties that could be analyzed using similar spectroscopic and computational methods.
Scientific Research Applications
Synthesis and Anticancer Activity
Functionalized amino acid derivatives related to this compound have been synthesized and evaluated for their potential as anticancer agents. Some derivatives showed significant cytotoxicity against human cancer cell lines, indicating their potential use in designing new anticancer agents (Kumar et al., 2009).
Reactivity and Chemical Properties
Research on substituted pyridines, including compounds similar to the specified chemical, has provided insights into their reactivity, particularly deprotonation and addition reactions. These findings contribute to our understanding of the chemical properties of such compounds and their potential applications in synthetic chemistry (Bonnet et al., 2001).
Lithiation Control
Studies have focused on the lithiation of pyridine derivatives, revealing precise control over the site of lithiation. This research is relevant for synthesizing substituted derivatives, highlighting the utility of such compounds in advanced organic synthesis and drug development (Smith et al., 2013).
Antimicrobial Activity
Pyrimidine linked heterocyclic compounds, including structures related to the given chemical, have been synthesized and evaluated for their insecticidal and antibacterial potential. Such research underscores the potential of these compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Synthesis and Characterization of Polymers
The chemical has also been involved in the synthesis and characterization of aromatic polyamides, suggesting its utility in material science and engineering for creating new types of polymers with specific properties (Yang et al., 1999).
properties
IUPAC Name |
N-tert-butyl-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-10-8-11(2)17-13(16-10)21-12-6-7-19(9-12)14(20)18-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULDWHYQZNGHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide |
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